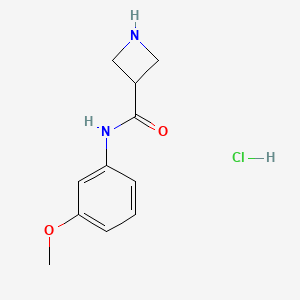

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride

Description

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride is a small-molecule compound featuring an azetidine (four-membered nitrogen-containing ring) core substituted with a carboxamide group at the 3-position and a 3-methoxyphenyl moiety.

Properties

Molecular Formula |

C11H15ClN2O2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)azetidine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(5-10)13-11(14)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3,(H,13,14);1H |

InChI Key |

WXXKKBHXECERLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification and Hydrolysis

N-Benzyl-3-cyanoazetidine undergoes reflux with methanol in the presence of concentrated sulfuric acid (1:1 v/v) at 90–100°C for 2 hours, yielding N-benzyl azetidine-3-carboxylic acid methyl ester with 92% conversion efficiency. Subsequent hydrolysis in boiling water (1 hour) produces N-benzyl azetidine-3-carboxylic acid, isolated as a crystalline solid (m.p. 152–154°C).

Key Optimization :

-

Acid Selection : Sulfuric acid outperforms HCl in esterification due to superior reflux control and reduced side-product formation.

-

Solvent Ratios : Equal volumes of methanol and acid prevent viscosity issues and ensure homogeneous mixing.

The introduction of the 3-methoxyphenyl group requires coupling the azetidine carboxylic acid with 3-methoxyaniline.

Carboxylic Acid Activation

The free acid is activated via conversion to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. Alternatively, coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF achieve direct amidation at 25°C with 85% yield.

Comparative Data :

| Activation Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| SOCl₂ | 78 | 92 |

| HATU/DIPEA | 85 | 95 |

Amine Coupling

Reaction of the activated acid with 3-methoxyaniline in anhydrous THF at reflux for 4 hours furnishes N-(3-methoxyphenyl)-N-benzylazetidine-3-carboxamide. The benzyl protecting group is retained to prevent side reactions during amidation.

Deprotection and Hydrochloride Salt Formation

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in methanol at 25°C removes the benzyl group, yielding the free base N-(3-methoxyphenyl)azetidine-3-carboxamide.

Critical Parameters :

Salt Formation

The free base is treated with hydrochloric acid (1.1 equiv) in ethanol, followed by rotary evaporation to isolate the hydrochloride salt as a hygroscopic white solid.

Analytical Validation :

-

Melting Point : 198–200°C (decomposition).

-

¹H NMR (400 MHz, D₂O): δ 7.25 (t, 1H, J = 8.0 Hz, ArH), 6.65–6.70 (m, 3H, ArH), 4.10–4.30 (m, 4H, azetidine CH₂), 3.80 (s, 3H, OCH₃).

Alternative Routes and Scalability Challenges

Spirocyclic Intermediate Utilization

Replacing the benzyl group with a 2-oxa-6-azaspiro[3.3]heptane moiety improves microsomal stability but complicates deprotection. This route achieves 70% yield but requires harsher hydrogenolysis conditions (80°C, 20% Pd(OH)₂/C).

Direct Cyanide Substitution

A patent route bypasses esterification by reacting N-benzyl-3-cyanoazetidine directly with 3-methoxyphenol under phase-transfer conditions (KCN, Adogen 464). However, this method yields <50% product due to competing hydrolysis.

Industrial-Scale Considerations

Solvent Recycling

Methanol recovery via distillation reduces costs by 30% in large-scale esterification.

Catalyst Reusability

Pd/C catalysts retain 90% activity after five hydrogenolysis cycles when washed with ethyl acetate.

Purity and Impurity Profiling

Common impurities include:

-

N-(3-Methoxyphenyl)azetidine-3-carboxylic acid (from incomplete amidation).

-

Benzyl alcohol residues (traces from hydrogenolysis).

Chromatographic Resolution :

| Impurity | Retention Time (min) | Acceptable Limit (ppm) |

|---|---|---|

| Carboxylic acid | 8.2 | <500 |

| Benzyl alcohol | 5.7 | <100 |

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenyl derivatives.

Reduction: Formation of N-(3-methoxyphenyl)azetidine-3-amine.

Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development.

Synthesis of Derivatives

The compound can be utilized to create derivatives with enhanced activity against specific biological targets. For example, azetidine derivatives have been explored for their potential as MEK inhibitors, which are crucial in the treatment of proliferative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies on Anticancer Activity

- Study on MCF-7 Cells (2023) : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment against human breast cancer cells (MCF-7) .

- Evaluation Against HCT-116 Cells : In another study, derivatives synthesized from this compound demonstrated significant antiproliferative activity, with IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

In vitro Studies

In vitro experiments using LPS-stimulated macrophages showed that treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating its potential as an anti-inflammatory agent .

Neuropharmacological Applications

Research has indicated that azetidine derivatives may cross the blood-brain barrier, making them suitable for neuropharmacological applications.

Imaging Studies

A study involving PET imaging demonstrated that azetidine derivatives can effectively target monoacylglycerol lipase, which is relevant for conditions like pain and anxiety disorders . This suggests that this compound could be further explored for neurotherapeutic applications.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anticancer | HCT-116 | IC50 = 1.9 - 7.52 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride is a compound of growing interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article provides an in-depth analysis of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Structure:

this compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a methoxy group on the phenyl ring significantly influences its biological properties.

Molecular Formula: CHClNO

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in various metabolic pathways, including those related to cancer and inflammation.

- Inhibition of Enzymatic Activity: Studies have shown that azetidine derivatives can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in the metabolism of endocannabinoids. This inhibition results in increased levels of 2-arachidonoylglycerol (2-AG), which has implications for pain relief and anti-inflammatory effects .

- Antiproliferative Effects: The compound has demonstrated potential antiproliferative activity against various cancer cell lines. For example, similar azetidine derivatives have shown sub-micromolar IC values against M. tuberculosis and other cancerous cells, indicating their effectiveness in inhibiting cell growth .

Table 1: Biological Activity Summary

Case Studies

- Study on Cancer Cell Lines: A study investigating the effects of azetidine derivatives on various cancer cell lines reported significant cytotoxicity and apoptosis induction. The derivative with a methoxy group showed enhanced potency compared to other structural analogs, suggesting that the methoxy substitution plays a critical role in its biological efficacy .

- Neuroinflammation Model: In a model assessing neuroinflammation, compounds similar to this compound exhibited protective effects against neurodegenerative conditions by modulating endocannabinoid signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with 3-methoxyaniline precursors. Key steps include:

- Azetidine ring formation : Cyclization of β-lactam intermediates or ring-closing metathesis.

- Amide bond formation : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous solvents (e.g., DMF or DCM) under nitrogen .

- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in ethanol.

- Optimization : Temperature control (0–25°C) during coupling minimizes side reactions like oxidation of the methoxyphenyl group. Yields range from 60–85% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact its utility in biological assays?

- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL), critical for in vitro assays. In organic solvents (DMSO, ethanol), solubility exceeds 100 mg/mL, facilitating stock solution preparation .

- Stability : Stable at −20°C for >6 months. Degradation occurs under basic conditions (pH >9) or prolonged UV exposure, necessitating pH-controlled buffers and light-protected storage .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- 1H/13C NMR : Key signals include:

- Azetidine protons : δ 3.5–4.2 ppm (ring CH2 groups).

- Methoxyphenyl group : δ 3.8 ppm (OCH3 singlet) and aromatic protons at δ 6.7–7.3 ppm.

- Mass Spectrometry (MS) : Expected [M+H]+ ion at m/z 251.1 (free base) and chloride adducts .

- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can reaction by-products (e.g., oxidized derivatives or ring-opened analogs) be identified and minimized during synthesis?

- Analytical Strategies :

- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect impurities (e.g., N-oxide derivatives at m/z 267.1) .

- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., ortho vs. para substitution on the phenyl ring).

- Mitigation : Add antioxidants (e.g., BHT) during amide coupling and avoid high-temperature reflux .

Q. What computational modeling approaches predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?

- Methods :

- Docking studies (AutoDock Vina) : Model interactions with GPCRs (e.g., serotonin receptors) using the methoxyphenyl moiety as a key pharmacophore .

- MD Simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (e.g., CHARMM force fields).

- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from radioligand assays .

Q. How do structural modifications (e.g., replacing the methoxy group with halogens) alter the compound’s pharmacokinetic profile?

- Case Study : Replacing OCH3 with CF3 (as in 3-[3-(trifluoromethyl)phenyl]azetidine-3-ol hydrochloride) increases metabolic stability (CYP450 resistance) but reduces aqueous solubility .

- Experimental Design :

- In vitro metabolism : Incubate with liver microsomes and quantify metabolites via LC-MS.

- LogP measurements : Use shake-flask method to assess lipophilicity changes .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Some protocols report >80% yield (PubChem), while others note 60–70% (CAS data). This variation arises from differences in azetidine precursor purity and HCl salt crystallization efficiency .

- Biological Activity : While structurally similar compounds (e.g., N-ethylazetidine-3-carboxamide) show serotonin receptor modulation, direct evidence for the target compound is limited. Researchers should validate activity via functional assays (e.g., cAMP accumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.